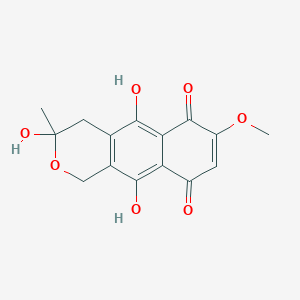
N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide is not fully understood, but it is believed to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has a low toxicity profile and is well-tolerated in animals. N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has been shown to have potent herbicidal activity against a wide range of weeds, and it has also been shown to have insecticidal and fungicidal activity. Additionally, N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide in lab experiments is its potent herbicidal activity, which makes it a useful tool for studying plant physiology and development. Additionally, N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has a low toxicity profile and is well-tolerated in animals, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide is its relatively high cost compared to other herbicides.
Orientations Futures
There are several future directions for the study of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide. One potential area of research is the development of new herbicidal, insecticidal, and fungicidal compounds based on the structure of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide. Another potential area of research is the study of the mechanism of action of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the physiological and biochemical effects of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide in animals and humans.
Méthodes De Synthèse
The synthesis of N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide involves the reaction of 2,6-dimethoxypyrimidine with thionyl chloride, followed by the reaction of the resulting intermediate with aqueous ammonia. The final product is obtained after recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of agriculture, where N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has been shown to have potent herbicidal activity against a wide range of weeds. N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide has also been studied for its potential use as an insecticide and fungicide.
Propriétés
Numéro CAS |
10112-14-8 |
|---|---|
Nom du produit |
N-(2,6-Dimethoxy-4-pyrimidinyl)sulfuric diamide |
Formule moléculaire |
C6H10N4O4S |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
2,4-dimethoxy-6-(sulfamoylamino)pyrimidine |
InChI |
InChI=1S/C6H10N4O4S/c1-13-5-3-4(10-15(7,11)12)8-6(9-5)14-2/h3H,1-2H3,(H2,7,11,12)(H,8,9,10) |
Clé InChI |
HSMVQUGFARHHKT-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)N)OC |
SMILES canonique |
COC1=NC(=NC(=C1)NS(=O)(=O)N)OC |
Synonymes |
Sulfamide, (2,6-dimethoxy-4-pyrimidinyl)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



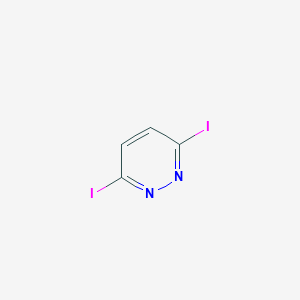
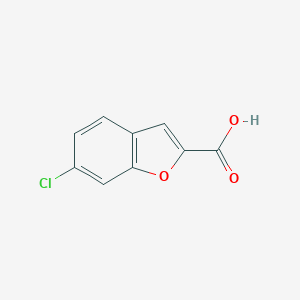
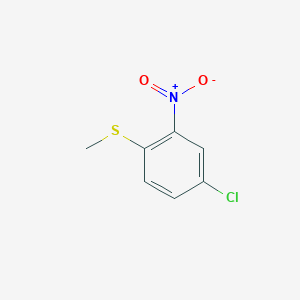
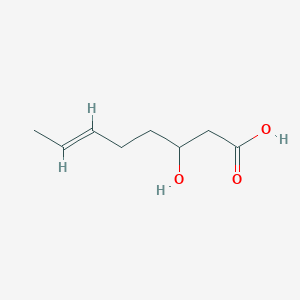
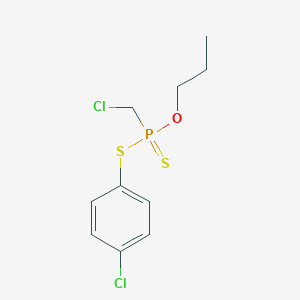
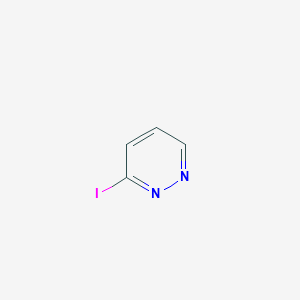
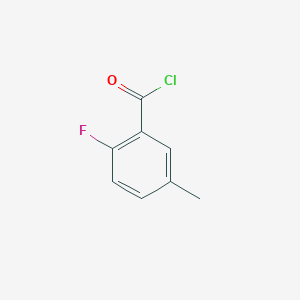

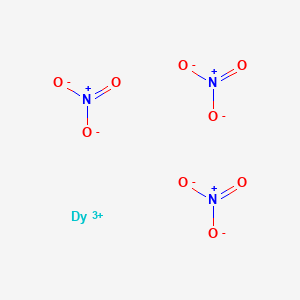
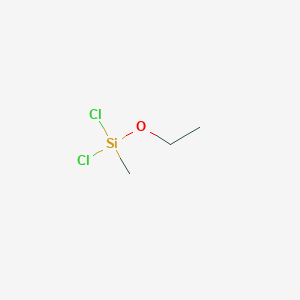


![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
